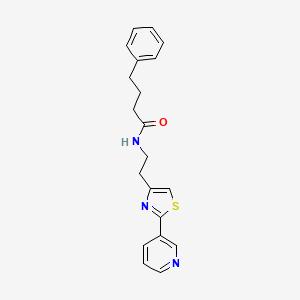![molecular formula C22H21ClFN5OS B2639043 Methyl 6-chloro-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)quinoline-2-carboxylate CAS No. 1031954-32-1](/img/structure/B2639043.png)
Methyl 6-chloro-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 6-chloro-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)quinoline-2-carboxylate is a useful research compound. Its molecular formula is C22H21ClFN5OS and its molecular weight is 457.95. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-chloro-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)quinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-chloro-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)quinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Methyl 6-chloro-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)quinoline-2-carboxylate serves as a key intermediate in the synthesis of complex quinoline derivatives. For instance, it is involved in the synthesis of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonylamino] alkanoates and methyl 2-[2-((1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonylamino)alkanamido] alkanoates, which are synthesized through direct condensation with amino acid ester hydrochloride and further modified via the azide coupling method (Fathala & Pazdera, 2017).
Biological Evaluation
The compound also contributes to the development of pyridoquinolone derivatives with potential biological activities. Pyridoquinolone derivatives containing azetidinones were synthesized from methyl 6-chloro-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)quinoline-2-carboxylate and evaluated for their antibacterial and antifungal activities, showing potential as therapeutic agents (Patel & Pathak, 2012).
Structural and Optical Properties
The compound is also instrumental in the study of structural and optical properties of related chemical structures. For instance, derivatives of the compound were used in the study of structural and optical properties of 4H-pyrano quinoline derivatives thin films, contributing to the understanding of the properties of these materials in various states (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis of Antimicrobial Agents
Further, the compound is used in the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives. These derivatives were evaluated as potential antimicrobial agents, showcasing the compound's role in the development of new therapeutic options (Holla et al., 2006).
Pharmaceutical Industry Potential
The compound is also highlighted in the synthesis of quinoline-2-carboxylate derivatives through a rhodium-catalyzed oxidative annulation process, indicating its potential application in the pharmaceutical industry (Wang et al., 2018).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5OS/c23-16-1-5-18(6-2-16)27-20(30)15-31-22-21(25-9-10-26-22)29-13-11-28(12-14-29)19-7-3-17(24)4-8-19/h1-10H,11-15H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTRUCBGPFMLBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=CN=C3SCC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)quinoline-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-1-(3-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2638960.png)





![3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2638972.png)
![2-(1-Benzothiophen-2-yl)-1-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]propan-2-ol](/img/structure/B2638973.png)
![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2638974.png)
![N-Ethyl-N-[2-oxo-2-(5-pyridin-4-yl-3,6-dihydro-2H-pyridin-1-yl)ethyl]prop-2-enamide](/img/structure/B2638975.png)


![ethyl (8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2638979.png)
